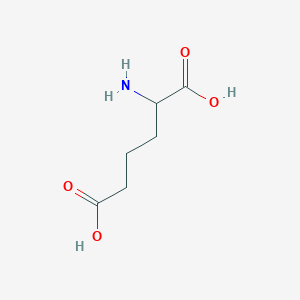

Ácido 2-aminohexanodioico

Descripción general

Descripción

El ácido aminoadípico, también conocido como ácido 2-aminohexanodioico, es un compuesto orgánico que desempeña un papel significativo en el metabolismo de la lisina. Es un intermedio en la vía de degradación de la lisina y participa en varios procesos bioquímicos. El ácido aminoadípico ha sido estudiado por su potencial como biomarcador para la diabetes y otros trastornos metabólicos .

Aplicaciones Científicas De Investigación

El ácido aminoadípico tiene varias aplicaciones de investigación científica:

Biomarcador para la diabetes: Se ha identificado como un posible biomarcador para el riesgo de diabetes, ya que los niveles elevados de ácido aminoadípico se asocian con un mayor riesgo de desarrollar diabetes

Estudios metabólicos: El ácido aminoadípico se utiliza en estudios relacionados con el metabolismo de la lisina y su papel en varias vías metabólicas.

Aplicaciones industriales: Se utiliza en la producción de polímeros biodegradables y otros productos químicos industriales.

Mecanismo De Acción

El ácido aminoadípico ejerce sus efectos a través de varios mecanismos:

Inhibición del transporte de glutamato: Inhibe el transporte de glutamato, lo que puede afectar la neurotransmisión y otros procesos celulares.

Modulación de la homeostasis de la glucosa: Se ha demostrado que el ácido aminoadípico modula los niveles de glucosa, lo que lo hace relevante en estudios relacionados con la diabetes y los trastornos metabólicos

Regulación redox: Desempeña un papel en la regulación redox, particularmente en las plantas, donde participa en la respuesta al estrés oxidativo.

Análisis Bioquímico

Biochemical Properties

2-Aminohexanedioic acid is involved in the principal biochemical pathway of lysine . It interacts with various enzymes and proteins, playing a crucial role in biochemical reactions . The compound is known to antagonize neuroexcitatory activity modulated by the glutamate receptor N-methyl-D-aspartate (NMDA) .

Cellular Effects

The cellular effects of 2-Aminohexanedioic acid are diverse and significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, 2-Aminohexanedioic acid exerts its effects through various mechanisms. It is known to inhibit glutamate synthetase , a key enzyme in the metabolism of amino acids. This inhibition can lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

The effects of 2-Aminohexanedioic acid can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of 2-Aminohexanedioic acid can vary with different dosages in animal models

Metabolic Pathways

2-Aminohexanedioic acid is involved in the metabolic pathway of lysine It interacts with various enzymes and cofactors in this pathway

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El ácido aminoadípico se puede sintetizar mediante varios métodos. Una ruta común implica la oxidación de la lisina. El proceso normalmente incluye los siguientes pasos:

Oxidación de la lisina: La lisina se oxida para formar alisina.

Conversión a ácido aminoadípico: La alisina se oxida aún más para producir ácido aminoadípico.

Las condiciones de reacción a menudo implican el uso de agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio a temperaturas y niveles de pH controlados .

Métodos de producción industrial

En entornos industriales, el ácido aminoadípico se produce mediante fermentación microbiana. Se diseñan genéticamente cepas específicas de bacterias o levaduras para sobreproducir lisina, que luego se convierte en ácido aminoadípico a través de reacciones enzimáticas. Este método es preferido para la producción a gran escala debido a su eficiencia y rentabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido aminoadípico experimenta varias reacciones químicas, que incluyen:

Oxidación: El ácido aminoadípico se puede oxidar para formar alisina.

Reducción: Se puede reducir para formar aminoadipic semialdehído.

Sustitución: El ácido aminoadípico puede participar en reacciones de sustitución donde el grupo amino es reemplazado por otros grupos funcionales.

Reactivos y condiciones comunes

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Reactivos de sustitución: Agentes halogenantes, agentes acilantes.

Principales productos

Alisina: Formada por oxidación.

Aminoadipic semialdehído: Formado por reducción.

Derivados sustituidos: Formados a través de reacciones de sustitución

Comparación Con Compuestos Similares

El ácido aminoadípico se puede comparar con otros compuestos similares, como:

Ácido glutámico: Ambos están involucrados en el metabolismo de los aminoácidos, pero el ácido glutámico es principalmente un neurotransmisor.

Lisina: El ácido aminoadípico es un intermedio en la degradación de la lisina.

Alisina: Un producto de oxidación directo del ácido aminoadípico, involucrado en la reticulación del colágeno y la elastina.

Singularidad

El ácido aminoadípico es único debido a su doble función en la degradación de la lisina y su potencial como biomarcador de trastornos metabólicos. Su capacidad para modular la homeostasis de la glucosa e inhibir el transporte de glutamato lo diferencia de otros aminoácidos .

Compuestos Similares

- Ácido glutámico

- Lisina

- Alisina

Propiedades

IUPAC Name |

2-aminohexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYIFNHCXNCRBQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862154 | |

| Record name | alpha-Aminoadipic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

542-32-5 | |

| Record name | α-Aminoadipic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=542-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Aminoadipic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminoadipate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Aminoadipic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminoadipic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOADIPIC ACID, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K7B1OED4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

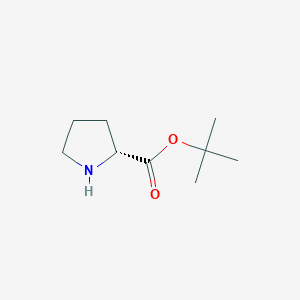

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

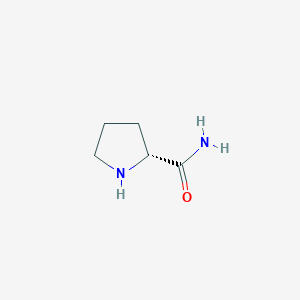

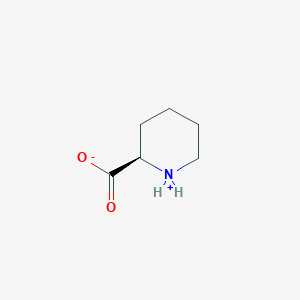

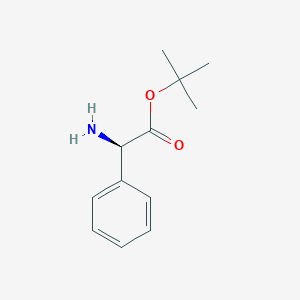

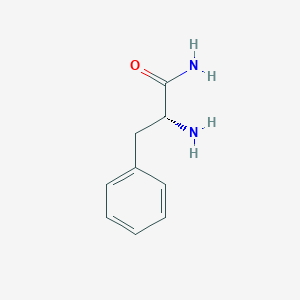

Feasible Synthetic Routes

Q1: What is the natural significance of 2-aminohexanedioic acid?

A: While 2-aminohexanedioic acid, also known as α-aminoadipic acid, is not a standard protein building block like tryptophan, it holds biological relevance. Notably, the D-enantiomer of 2-aminohexanedioic acid is a hydrolysis product of cephalosporin N, an antibiotic. []

Q2: How can soil bacteria be utilized for the optical resolution of 2-aminohexanedioic acid?

A: Specific soil bacteria strains, such as KT-230 and KT-231, exhibit metabolic activity on benzoyl derivatives of DL-amino acids. [, ] These bacteria can selectively metabolize benzoyl-DL-2-aminohexanedioic acid, yielding L-2-aminohexanedioic acid and N-benzoyl-D-2-aminohexanedioic acid. This process provides a method for separating the enantiomers of 2-aminohexanedioic acid. []

Q3: Are there other amino acids that can be optically resolved using similar bacterial metabolic pathways?

A: Research indicates that soil bacteria can resolve various amino acids beyond 2-aminohexanedioic acid. Studies demonstrate the successful resolution of tryptophan, 2-aminooctanoic acid, and other amino acids using the metabolic activity of specific bacterial strains. This suggests a broader applicability of this method for separating enantiomers of different amino acids. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.